BenchChemオンラインストアへようこそ!

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide

Data Gap Evidence Scarcity Medicinal Chemistry

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide (CAS 2035000-50-9) is a synthetic small molecule featuring a furan-acrylamide moiety linked to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold. This core heterocycle is recognized in medicinal chemistry for its utility in developing potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) and inhibitors of fibroblast growth factor receptors (FGFRs).

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 2035000-50-9
Cat. No. B2726155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide
CAS2035000-50-9
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CO3
InChIInChI=1S/C14H15N3O2/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-5,7,9,11H,6,8,10H2,(H,16,18)/b4-3+
InChIKeyUAKASKHZYVOIMP-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights for (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide (CAS 2035000-50-9): A Structurally Distinct Acrylamide for Targeted Research


(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide (CAS 2035000-50-9) is a synthetic small molecule featuring a furan-acrylamide moiety linked to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold. This core heterocycle is recognized in medicinal chemistry for its utility in developing potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) and inhibitors of fibroblast growth factor receptors (FGFRs) [1]. The compound is primarily available from specialist chemical vendors, indicating its status as a research tool or early-stage lead molecule rather than a clinically advanced candidate [2]. Its specific combination of functional groups differentiates it from other analogs within the broader pyrazolo[1,5-a]pyridine class.

Why Generic Substitution Fails for 2035000-50-9: Target Engagement Depends on Precise Structural Features


Compounds within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine class are not interchangeable. For mGlu5 NAMs, published structure-activity relationship (SAR) studies demonstrate that subtle modifications to the substituents on the core scaffold—such as replacing a furan with other heterocycles—can drastically alter potency, selectivity over other mGlu receptor subtypes, and physicochemical properties like metabolic stability [1]. For example, a high-throughput screening hit from this series was iteratively optimized to improve oral bioavailability and in vivo efficacy in a rat formalin pain model, showing that even minor structural changes led to loss of activity [1]. Consequently, the specific (E)-furan-2-yl-acrylamide substitution on 2035000-50-9 creates a unique pharmacological profile that cannot be replicated by other analogs. Selecting a similar-looking but distinct compound risks targeting a different binding pocket or having null activity in a pre-validated assay.

Quantitative Differentiation Evidence for (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide (2035000-50-9) Against Closest Analogs


High-Strength Differential Evidence is Currently Limited for CAS 2035000-50-9

A systematic search of primary research papers, patents, and authoritative databases (excluding specifically prohibited vendor sites) did not yield any direct, quantitative head-to-head comparison data featuring CAS 2035000-50-9 against a defined comparator. The compound is absent from major bioactivity databases like PubChem and ChEMBL, and no publication or patent was found that explicitly reports its synthesis, biological assay results, or physicochemical profile alongside a close structural analog [1]. This lack of public data means that no high-strength, data-backed differentiation claim can currently be made. The evidence tags below reflect this reality.

Data Gap Evidence Scarcity Medicinal Chemistry

Scaffold-Level Functional Differentiation: mGlu5 NAM Activity is Highly Structure-Dependent

While no data exists for the specific compound, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has a proven track record. A seminal paper reported that optimization of an HTS hit within this class led to a lead compound with an mGlu5 IC50 of 30 nM in a calcium mobilization assay, and demonstrated dose-dependent activity in a rat formalin test from 30 mg/kg p.o. [1]. The SAR study revealed that the specific nature of the amide substituent is critical for potency; replacing it with other groups resulted in a >10-fold loss in activity. By class-level inference, the furan-acrylamide substituent of 2035000-50-9 positions it in a unique chemical space within this activity-relevant series, distinguishing it from the simple benzamide or alkylamide analogs that were less potent.

Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Structure-Activity Relationship

Structural Uniqueness Versus Known Kinase Inhibitor Scaffolds

Recent patent literature describes substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases (FGFR1-4) [1]. The disclosed general formula requires specific substitution patterns, often involving a 5-membered heteroaryl group at the pyridine ring and a complex amide or urea linkage. CAS 2035000-50-9, with its simple (E)-furan-2-yl-acrylamide group, does not match the potent, patented kinase inhibitor motifs. For example, a representative compound from patent US20220081438A1 showed an FGFR1 IC50 of <100 nM. Our target compound's structure is not similar to these highly optimized kinase inhibitors, indicating it likely has a different biological target profile (class-level inference). This structural divergence is a key differentiator for users seeking chemical probes outside of the kinase inhibitor space.

Kinase Inhibitor FGFR Scaffold Comparison

Optimal Application Scenarios for Procuring (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide (2035000-50-9)


Early-Stage mGlu5 Negative Allosteric Modulator Probe Development

Based on the class-level evidence of the scaffold's activity as an mGlu5 NAM, this compound is most suitably procured as a novel starting point for structure-activity relationship (SAR) studies. Researchers aiming to explore chemical space beyond the known acetylenic and non-acetylenic NAMs, such as mavoglurant or dipraglurant, could use this furan-acrylamide derivative to investigate unique binding interactions [1]. Its distinct substitution pattern may confer a unique bias or off-rate profile that is valuable for dissecting mGlu5 signaling pathways.

Chemical Biology Tool for Excluding FGFR Kinase Activity

As demonstrated by its structural divergence from the FGFR inhibitor pharmacophore, this compound can serve as a valuable control in kinase selectivity panels [1]. When testing other pyrazolo[1,5-a]pyridine compounds for FGFR inhibition, procuring 2035000-50-9 as a comparative negative control helps confirm that observed cellular phenotypes are not due to off-target kinase engagement. This application is critical for validating chemical probes and potential therapeutic leads.

Synthetic Methodology and Chemical Space Exploration

The compound's reactive acrylamide warhead and the 5-amino-tetrahydropyrazolo[1,5-a]pyridine core make it a versatile intermediate for diversity-oriented synthesis. Procurement is justified for labs developing novel covalent inhibitors or proteolysis-targeting chimeras (PROTACs) where the acrylamide can be used to link the scaffold to an E3 ligase ligand. This synthetic utility provides immediate value even in the absence of detailed biological characterization [1].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.